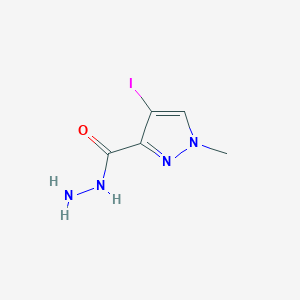

4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide (IMPC) is an organic compound that has been studied for its various applications in scientific research. IMPC is a type of pyrazole-3-carbohydrazide and is an analog of the pyrazole-3-carboxylic acid. The compound has been found to possess a variety of properties and has been used in various fields, including chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

- Anticancer Agents : Researchers have explored derivatives of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide as potential anticancer agents. These compounds exhibit cytotoxic effects on cancer cells by interfering with cell cycle progression and inducing apoptosis .

- Mycocyclosin Synthase Inhibition : The compound inhibits mycocyclosin synthase, an enzyme involved in the biosynthesis of mycocyclosin, a natural product with antibacterial properties .

- Indium-Mediated Synthesis of Heterobiaryls : 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide has been employed in the synthesis of heterobiaryls, which are important in agrochemical research .

- Ligand Design : The compound’s iodine atom can serve as a coordinating site in metal complexes. Researchers explore its potential as a ligand in coordination chemistry .

- Microwave-Assisted Synthesis : Researchers have developed efficient synthetic methods for pyrazole derivatives, including 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide, using microwave irradiation. These green synthesis approaches reduce reaction times and enhance yields .

- Cell Cycle Regulation : The compound affects cell cycle progression, particularly the G0/G1 phase, and influences cell viability. Understanding its mechanism of action is crucial for drug development .

Medicinal Chemistry and Drug Discovery

Agrochemistry

Coordination Chemistry and Organometallic Chemistry

Green Synthesis and Microwave-Assisted Reactions

Biological Activity and Mechanism Studies

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 4-iodopyrazole, interact with alcohol dehydrogenase 1a, 1b, and 1c, and mycocyclosin synthase . These enzymes play crucial roles in alcohol metabolism and mycobacterial cell wall biosynthesis, respectively .

Mode of Action

It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of the reactive iodine atom .

Biochemical Pathways

Based on the known targets of similar compounds, it may influence the alcohol metabolism pathway and the mycobacterial cell wall biosynthesis pathway .

Result of Action

Given its potential targets, it may influence the activity of certain enzymes, potentially leading to changes in metabolic processes .

Action Environment

Like most chemical compounds, its stability and efficacy could be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

IUPAC Name |

4-iodo-1-methylpyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN4O/c1-10-2-3(6)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYHJTNZWXLRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NN)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2756365.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2756368.png)

![(E)-3-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide](/img/structure/B2756370.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2756375.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2756376.png)

![3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756379.png)